VU0453595

Description

Properties

IUPAC Name |

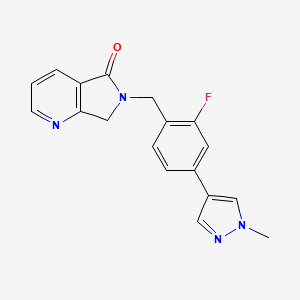

6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O/c1-22-9-14(8-21-22)12-4-5-13(16(19)7-12)10-23-11-17-15(18(23)24)3-2-6-20-17/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZQOZALTSDKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)CN3CC4=C(C3=O)C=CC=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of VU0453595: A Selective M1 Positive Allosteric Modulator for Schizophrenia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily address positive symptoms by modulating dopamine D2 receptors, a significant unmet need remains for treating the debilitating cognitive and negative symptoms. The M1 muscarinic acetylcholine receptor (M1R) has emerged as a promising therapeutic target due to its crucial role in cognitive processes. VU0453595 is a highly selective M1 positive allosteric modulator (PAM) that enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) without directly activating it. This unique mechanism of action offers the potential for a more targeted and physiological modulation of M1R signaling, thereby mitigating the risk of adverse effects associated with non-selective muscarinic agonists or M1 PAMs with intrinsic agonist activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and signaling pathway visualizations, to inform further research and development in the field of schizophrenia therapeutics.

Introduction: The Rationale for Targeting the M1 Receptor in Schizophrenia

The cholinergic system, particularly the M1 muscarinic acetylcholine receptor, is critically involved in learning, memory, and attention.[1] Post-mortem studies and in vivo imaging have revealed deficits in M1R signaling in the prefrontal cortex (PFC) of individuals with schizophrenia.[2][3] This hypofunction is thought to contribute to the cognitive impairments and negative symptoms of the disorder.[2] Furthermore, preclinical models of schizophrenia, such as those induced by N-methyl-D-aspartate receptor (NMDAR) antagonists like phencyclidine (PCP), show disruptions in M1R-mediated synaptic plasticity, specifically long-term depression (LTD), in the PFC.[2]

Positive allosteric modulators (PAMs) of the M1R represent an attractive therapeutic strategy. Unlike orthosteric agonists, which bind to the same site as acetylcholine and can lead to overstimulation and off-target effects, PAMs bind to a distinct allosteric site. This allows them to potentiate the effects of endogenous ACh in a spatially and temporally precise manner, preserving the natural rhythm of cholinergic neurotransmission.

This compound distinguishes itself from other M1 PAMs by being devoid of intrinsic agonist activity. Some M1 PAMs, termed "ago-PAMs," can directly activate the receptor in the absence of ACh, which has been linked to an increased risk of adverse effects such as seizures. The "pure" PAM nature of this compound suggests a wider therapeutic window and a more favorable safety profile.

Mechanism of Action of this compound

This compound is a systemically active and highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Its primary mechanism of action is to enhance the affinity and/or efficacy of acetylcholine at the M1R, thereby amplifying the physiological signaling cascade initiated by endogenous cholinergic neurotransmission.

M1 Receptor Signaling Pathway

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by acetylcholine, the following signaling cascade is initiated:

-

Gq/11 Activation: The activated M1R catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

-

Downstream Effects: Activated PKC and elevated intracellular Ca2+ levels modulate the activity of various downstream targets, including ion channels and transcription factors, ultimately influencing neuronal excitability, synaptic plasticity (such as long-term depression), and gene expression.

This compound, by potentiating the initial step of ACh binding to the M1R, effectively amplifies this entire downstream signaling cascade.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Assay | Cell Line | Value | Reference |

| EC50 | Calcium Mobilization (as a PAM) | CHO-K1 cells expressing rat M1 | 2140 nM | |

| Agonist Activity | Calcium Mobilization | CHO-K1 cells expressing rat M1 | No significant agonist activity observed |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Schizophrenia

| Behavioral Model | Animal | Treatment Paradigm | Doses of this compound (i.p.) | Outcome | Reference |

| PCP-Induced Social Interaction Deficit | Male C57BL6/J mice | Repeated PCP administration | 1, 3, 10 mg/kg | Rescued deficits in social interaction | |

| PCP-Induced Cognitive Deficit (Novel Object Recognition) | Male C57BL6/J mice | Repeated PCP administration | 1, 3, 10 mg/kg | Reversed cognitive deficits | |

| Novel Object Recognition (Enhancement) | Healthy adult rats | - | 1, 3, 10 mg/kg | Robustly improved recognition memory |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a positive allosteric modulator of the M1 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat M1 receptor are cultured in Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics. Cells are plated into black, clear-bottom 96- or 384-well plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for a specified time (typically 45-60 minutes) at 37°C.

-

Compound Preparation: this compound is serially diluted in assay buffer to achieve a range of final concentrations. A fixed, sub-maximal concentration of acetylcholine (typically an EC20 concentration, which is the concentration that produces 20% of the maximal response) is also prepared in the assay buffer.

-

Data Acquisition: The cell plate is placed in a fluorescence plate reader (e.g., FlexStation or FDSS). A baseline fluorescence reading is established. The test compound (this compound) is added, followed by the addition of the EC20 concentration of acetylcholine. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

-

Data Analysis: The peak fluorescence response is measured and normalized to the response of a reference agonist. The data are then fitted to a four-parameter logistic equation to determine the EC50 value, representing the concentration of this compound that produces 50% of its maximal potentiation effect.

Novel Object Recognition (NOR) Test

This behavioral assay assesses cognitive function, specifically recognition memory, in rodents.

-

Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm for mice) made of a non-porous material. A variety of objects that are of similar size but differ in shape, color, and texture are used. The objects should be heavy enough that the animals cannot displace them.

-

Habituation: For 2-3 days prior to testing, each animal is individually placed in the empty open-field arena for 5-10 minutes to acclimate to the environment.

-

Training (Familiarization) Phase: On the test day, two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.

-

Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring the familiar and the novel object is recorded.

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one.

Conclusion and Future Directions

This compound represents a significant advancement in the development of M1 muscarinic receptor modulators for the treatment of schizophrenia. Its highly selective, "pure" PAM profile, devoid of intrinsic agonism, offers a promising approach to enhance cognitive function and potentially alleviate negative symptoms with a reduced risk of cholinergic side effects. The preclinical data strongly support its mechanism of action in restoring M1-mediated synaptic plasticity and reversing behavioral deficits in animal models relevant to schizophrenia.

Future research should focus on:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies to establish a clear relationship between plasma/brain concentrations of this compound and its efficacy in preclinical models.

-

Long-term Efficacy and Safety: Evaluation of the effects of chronic this compound administration on cognitive function and potential for tolerance or adverse effects.

-

Clinical Translation: Carefully designed clinical trials to assess the safety, tolerability, and efficacy of this compound in individuals with schizophrenia, with a particular focus on cognitive and negative symptom domains.

The continued investigation of this compound and similar M1 PAMs holds the potential to deliver a novel and much-needed therapeutic option for the comprehensive treatment of schizophrenia.

References

- 1. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of VU0453595: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0453595 is a highly selective, systemically active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Extensive preclinical research has highlighted its potential as a therapeutic agent for the cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] Unlike some other M1 PAMs, this compound is distinguished by its lack of intrinsic agonist activity, which is thought to contribute to a more favorable safety profile by reducing the risk of overactivating the M1 receptor and causing adverse cholinergic effects.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties, preclinical efficacy, and mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental applications.

Introduction: The M1 Receptor as a Therapeutic Target

The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor predominantly expressed in the central nervous system, particularly in brain regions critical for cognition, such as the cortex and hippocampus.[4] Dysregulation of cholinergic signaling and M1 receptor function has been implicated in the pathophysiology of Alzheimer's disease and schizophrenia. Consequently, enhancing M1 receptor activity has emerged as a promising therapeutic strategy. This compound acts as a PAM, meaning it does not directly activate the M1 receptor but rather potentiates the effects of the endogenous neurotransmitter, acetylcholine (ACh). This mode of action preserves the natural spatial and temporal patterns of cholinergic signaling.

Pharmacological Profile and Quantitative Data

This compound has been characterized across a range of in vitro and in vivo assays to determine its potency, efficacy, and selectivity. The following tables summarize the key quantitative findings from these studies.

| In Vitro Pharmacology of this compound | |

| Parameter | Value |

| M1 PAM Potency (EC50) | 2140 nM |

| M1 Agonist Activity | Devoid of direct agonist activity |

| Selectivity | Highly selective for M1 over other mAChR subtypes |

| In Vivo Efficacy of this compound in Rodent Models | |

| Model | Effect |

| Novel Object Recognition (Rat) | Robustly improves recognition memory |

| Phencyclidine (PCP)-Induced Deficits (Mouse) | Reverses deficits in cognitive function and social interaction at doses of 1, 3, and 10 mg/kg (i.p.) |

| Muscarinic Long-Term Depression (mLTD) in Prefrontal Cortex (Mouse) | Potentiates M1-mediated mLTD |

| Adverse Effects (Mouse) | Does not induce behavioral convulsions at doses up to 100 mg/kg |

| In Vivo Efficacy of this compound in Non-Human Primates | |

| Model | Effect |

| Cognitive Flexibility and Effective Salience | Enhanced flexible learning performance by improving extradimensional set shifting and reducing perseverative responding at a 1 mg/kg dose. |

| Visual Search Task | Improved search times at a 3 mg/kg dose. |

Mechanism of Action: M1 Receptor Signaling

This compound enhances the signaling cascade initiated by the binding of acetylcholine to the M1 receptor. The M1 receptor is coupled to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity. Some studies also suggest a role for phospholipase D (PLD) activation in M1-dependent cortical plasticity.

Caption: M1 Receptor Signaling Pathway Modulated by this compound.

Key Experimental Protocols

In Vivo: Novel Object Recognition (NOR) Task

This task assesses recognition memory in rodents.

-

Habituation: Rats are individually placed in an open-field arena for a set period to acclimate to the environment.

-

Training (Sample Phase): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time.

-

Inter-trial Interval: The rat is returned to its home cage for a specific duration.

-

Testing (Choice Phase): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. An index greater than 0.5 indicates a preference for the novel object and intact recognition memory. This compound is typically administered intraperitoneally (i.p.) before the training phase.

References

- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of arousal and sleep/wake architecture by M1 PAM this compound across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of VU0453595: A Selective M1 PAM for CNS Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

VU0453595 is a highly selective, systemically active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR) that has garnered significant interest as a potential therapeutic agent for central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, preclinical efficacy, and safety profile, with a particular emphasis on quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A "Pure" M1 PAM

This compound distinguishes itself from other M1 PAMs by being devoid of intrinsic agonist activity.[1][4] It acts by potentiating the effect of the endogenous neurotransmitter acetylcholine (ACh) at the M1 receptor, thereby preserving the spatial and temporal dynamics of natural cholinergic signaling. This "pure" PAM profile is thought to contribute to its favorable safety profile, notably the absence of convulsive activity and other cholinergic adverse effects that have been observed with M1 PAMs possessing agonist properties (ago-PAMs).

The M1 receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the forebrain regions critical for cognition, such as the hippocampus and cerebral cortex. Its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. This compound enhances this signaling cascade in the presence of ACh.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species/Cell Line | Assay | Reference |

| EC50 | 2140 nM | Rat M1 mAChR expressing cells | Calcium Mobilization | |

| Agonist Activity | None | Rat M1 mAChR expressing cells | Calcium Mobilization |

Table 2: In Vivo Efficacy in Preclinical Models

| Animal Model | Disorder | Dosing (Route) | Key Findings | Reference |

| Phencyclidine (PCP)-treated mice | Schizophrenia | 1-10 mg/kg (i.p.) | Reversed deficits in cognitive function and social interaction. | |

| Healthy adult rats | Cognition | Not specified | Robust efficacy in improving object recognition memory. | |

| Young and aged mice, rats, and nonhuman primates | Sleep/Arousal | 3.0 mg/kg and 30 mg/kg | Dose-related increases in high-frequency gamma power, a correlate of arousal and cognition, without altering sleep/wake duration. |

Signaling Pathway and Experimental Workflow Visualizations

M1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the M1 muscarinic acetylcholine receptor and the modulatory role of this compound.

Caption: M1 receptor signaling cascade potentiated by this compound.

Experimental Workflow: Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory in rodents. The following diagram outlines the typical workflow.

Caption: Workflow for the Novel Object Recognition (NOR) task.

Detailed Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and agonist activity of compounds at the M1 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the rat or human M1 mAChR.

-

Reagents:

-

Fura-2 AM or other suitable calcium indicator dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Acetylcholine (orthosteric agonist).

-

This compound (test compound).

-

-

Protocol:

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

-

Cells are loaded with a calcium indicator dye (e.g., Fura-2 AM) for a specified time at 37°C.

-

After washing to remove excess dye, the plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).

-

To determine PAM activity, various concentrations of this compound are added to the cells, followed by a sub-maximal concentration of acetylcholine (EC20).

-

To determine agonist activity, various concentrations of this compound are added in the absence of acetylcholine.

-

Changes in intracellular calcium are measured as changes in fluorescence intensity.

-

Data are normalized to the maximal response induced by a saturating concentration of acetylcholine and EC50 values are calculated using a four-parameter logistic equation.

-

Brain Slice Electrophysiology for Long-Term Depression (LTD)

This technique is employed to assess the effects of this compound on synaptic plasticity in brain regions like the prefrontal cortex (PFC).

-

Animal Model: C57BL/6J mice.

-

Reagents:

-

Artificial cerebrospinal fluid (aCSF) of a specific composition, continuously bubbled with 95% O2 / 5% CO2.

-

Carbachol (CCh), a muscarinic agonist.

-

This compound.

-

-

Protocol:

-

Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF.

-

Coronal slices (e.g., 300-400 µm thick) containing the PFC are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in layer V/VI of the PFC to evoke field excitatory postsynaptic potentials (fEPSPs), which are recorded with a glass microelectrode filled with aCSF placed in layer II/III.

-

After establishing a stable baseline of fEPSPs for 20-30 minutes, muscarinic long-term depression (mLTD) is induced by bath application of a muscarinic agonist like carbachol.

-

To test the effect of this compound, the compound is co-applied with a threshold concentration of the muscarinic agonist.

-

The magnitude of LTD is quantified as the percentage reduction in the fEPSP slope 40-50 minutes after agonist application.

-

Novel Object Recognition (NOR) Task

This behavioral test evaluates a rodent's ability to recognize a novel object from a familiar one.

-

Animal Model: Adult rats or mice.

-

Apparatus: An open-field arena (e.g., a square box made of non-porous material).

-

Protocol:

-

Habituation: Each animal is individually placed in the empty arena and allowed to explore freely for a set period (e.g., 5-10 minutes) for 1-2 days.

-

Familiarization/Training: On the training day, two identical objects are placed in the arena, and the animal is allowed to explore for a defined time (e.g., 5 minutes). This compound or vehicle is administered prior to this phase.

-

Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours).

-

Test: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The animal is allowed to explore for a set time (e.g., 5 minutes).

-

Data Analysis: The time spent exploring the novel object and the familiar object is recorded. A recognition index is calculated, typically as (Time with novel object - Time with familiar object) / (Total exploration time). A higher recognition index indicates better memory.

-

Conclusion

This compound represents a promising therapeutic candidate for CNS disorders characterized by cognitive impairment. Its unique pharmacological profile as a "pure" M1 PAM, devoid of agonist activity, suggests a wider therapeutic window compared to earlier M1 modulators. The preclinical data robustly support its pro-cognitive effects and favorable safety profile. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients with Alzheimer's disease, schizophrenia, and other debilitating neurological conditions.

References

- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. portlandpress.com [portlandpress.com]

VU0453595: A Technical Guide to its Role in Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0453595 is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Lacking intrinsic agonist activity, this compound exclusively potentiates the effects of the endogenous neurotransmitter acetylcholine, thereby preserving the spatial and temporal dynamics of cholinergic signaling.[1] This technical guide provides a comprehensive overview of the effects of this compound on synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD). It details the quantitative effects of the compound on key synaptic parameters, outlines the experimental protocols used in its characterization, and illustrates the underlying signaling pathways. This document is intended to serve as a resource for researchers in neuroscience and professionals in drug development interested in the therapeutic potential of M1 receptor modulation.

Introduction

The M1 muscarinic acetylcholine receptor is a critical regulator of neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.[2] Deficits in M1 receptor signaling have been implicated in the pathophysiology of cognitive impairments associated with Alzheimer's disease and schizophrenia.[3][4][5] Positive allosteric modulators of the M1 receptor, such as this compound, offer a promising therapeutic strategy by enhancing endogenous cholinergic transmission without the adverse effects associated with direct agonists. This compound has been shown to reverse plasticity deficits and improve cognitive function in preclinical models, highlighting its potential as a novel treatment for cognitive disorders.

Mechanism of Action

This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh). By itself, this compound does not activate the M1 receptor. Instead, it enhances the receptor's response to ACh. This modulation leads to a potentiation of downstream signaling cascades, ultimately influencing ion channel function and synaptic plasticity. A key effect of M1 receptor activation is the potentiation of N-methyl-D-aspartate (NMDA) receptor currents, a critical step in the induction of many forms of synaptic plasticity.

Quantitative Data on Synaptic Plasticity

The following tables summarize the quantitative effects of this compound on various parameters of synaptic plasticity as reported in key studies.

Table 1: Effect of this compound on Muscarinic Long-Term Depression (mLTD) in the Prefrontal Cortex (PFC)

| Parameter | Condition | Result | Reference |

| fEPSP Slope (% of baseline) | 10 µM CCh alone | 93.9 ± 2.0% (negligible mLTD) | |

| fEPSP Slope (% of baseline) | 10 µM this compound + 10 µM CCh | 66.6 ± 6.5% (robust mLTD) | |

| Paired-Pulse Ratio (PPR) | 10 µM CCh alone | 99.9 ± 3.8% (no change) | |

| Paired-Pulse Ratio (PPR) | 10 µM this compound + 10 µM CCh | 134.1 ± 14.6% (significant increase) | |

| fEPSP Slope (% of baseline) in M1-KO mice | 10 µM this compound + 10 µM CCh | 95.6 ± 2.4% (no mLTD) |

Table 2: Effect of this compound on Hippocampal Synaptic Plasticity

| Parameter | Condition | Result | Reference |

| NMDA/AMPA Ratio | Chronic this compound treatment | Increased in hippocampal CA1 pyramidal cells | |

| Long-Term Potentiation (LTP) | Chronic this compound treatment | Facilitated | |

| fEPSP Slope (% of baseline) | 10 µM this compound alone | No significant change |

Table 3: In Vitro Pharmacology of this compound

| Parameter | Value | Assay | Reference |

| PAM EC50 | 2140 ± 436 nM | M1 in vitro calcium mobilization assay (in the presence of an EC20 of ACh) | |

| Agonist Activity | Little to no effect on intracellular Ca2+ mobilization when applied alone | M1 in vitro calcium mobilization assay |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on synaptic plasticity.

Brain Slice Electrophysiology

-

Slice Preparation: Acute brain slices (typically 300-400 µm thick) containing the prefrontal cortex or hippocampus are prepared from rodents. Animals are anesthetized and decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Slices are then prepared using a vibratome and allowed to recover in ACSF at room temperature for at least one hour before recording.

-

Recording: Extracellular field excitatory postsynaptic potentials (fEPSPs) are recorded using a glass microelectrode filled with ACSF placed in the appropriate synaptic layer. Synaptic responses are evoked by stimulating afferent pathways with a bipolar stimulating electrode.

-

Drug Application: this compound and other pharmacological agents are typically bath-applied to the slices at known concentrations. For experiments investigating mLTD, a baseline period of stable fEPSPs is recorded before the application of the muscarinic agonist (e.g., Carbachol, CCh) with or without this compound.

-

Plasticity Induction: Long-term depression is often induced by a prolonged application of an agonist. Long-term potentiation is typically induced by high-frequency stimulation protocols.

-

Data Analysis: The slope of the fEPSP is measured and normalized to the baseline period to quantify changes in synaptic strength. Paired-pulse ratio (PPR), the ratio of the second fEPSP slope to the first at a short inter-stimulus interval, is often used to infer changes in the probability of presynaptic neurotransmitter release.

In Vitro Calcium Mobilization Assay

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor are commonly used.

-

Assay Principle: Changes in intracellular calcium concentration ([Ca2+]i) are measured using a calcium-sensitive fluorescent dye.

-

Procedure: Cells are loaded with the fluorescent dye. The baseline fluorescence is measured before the addition of compounds. To assess PAM activity, this compound is added in the presence of a sub-maximal concentration (EC20) of acetylcholine. To assess agonist activity, this compound is added in the absence of acetylcholine. The change in fluorescence, indicative of a change in [Ca2+]i, is recorded using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (half-maximal effective concentration) for PAM activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects on synaptic plasticity.

Caption: Signaling pathway of this compound-mediated potentiation of M1 receptor activity.

Caption: Experimental workflow for brain slice electrophysiology.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of M1 muscarinic receptors in synaptic plasticity and a promising lead compound for the development of novel therapeutics for cognitive disorders. Its ability to selectively potentiate endogenous cholinergic signaling allows for the enhancement of cognitive processes while potentially avoiding the side effects associated with non-selective cholinergic agents. The data and protocols summarized in this guide provide a foundation for further research into the complex mechanisms by which M1 receptor modulation influences synaptic function and behavior. Further studies are warranted to fully elucidate the therapeutic potential of this compound and similar M1 PAMs in treating conditions characterized by cognitive decline.

References

- 1. Modulation of arousal and sleep/wake architecture by M1 PAM this compound across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

The Systemic Activity of VU0453595: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the systemic activity of VU0453595, a selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM). This compound has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders characterized by cognitive deficits, such as schizophrenia and Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes associated signaling pathways and workflows.

Core Concepts and Mechanism of Action

This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site. This binding event does not typically activate the receptor on its own but rather potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). This mechanism of action is thought to offer a more nuanced and physiologically relevant modulation of cellular signaling, potentially leading to a wider therapeutic window compared to direct agonists. A key characteristic of this compound is its lack of intrinsic agonist activity, which is believed to contribute to its favorable safety profile, notably the absence of convulsive activity observed with some M1 PAMs that also possess agonist properties[1].

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon activation by acetylcholine, which is enhanced in the presence of this compound, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including the modulation of neuronal excitability and synaptic plasticity.

Quantitative Data Summary

Table 1: In Vitro Pharmacology of this compound

| Parameter | Assay | Species/Cell Line | Value | Reference |

| PAM EC50 | Calcium Mobilization | CHO cells expressing rat M1 receptor | 2140 nM | [No specific citation found for this exact value in the provided snippets] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Schizophrenia

| Animal Model | Treatment | Dosing Regimen (this compound) | Key Finding | Reference |

| Phencyclidine (PCP)-induced cognitive deficits | Male C57BL/6J mice | 1, 3, or 10 mg/kg, i.p. | Reversal of PCP-induced deficits in social interaction and novel object recognition. | [2][3] |

| Seizure liability assessment | Adult mice | Up to 100 mg/kg | No induction of behavioral convulsions. | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the systemic activity of this compound. These protocols are synthesized from established methodologies and available details from studies involving this compound.

Phencyclidine (PCP)-Induced Schizophrenia Model in Mice

This model is used to induce behavioral deficits relevant to the cognitive and negative symptoms of schizophrenia.

-

Animals: Male C57BL/6J mice, 8-9 weeks old at the start of the study.

-

PCP Administration: Mice are administered phencyclidine (PCP) at a dose of 10 mg/kg (s.c.) or saline once daily for 7 consecutive days. A washout period of 7 days follows the final PCP injection before behavioral testing commences.

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered intraperitoneally (i.p.) at doses of 1, 3, or 10 mg/kg, typically 30 minutes before the behavioral test.

-

Behavioral Assessment: Cognitive deficits are assessed using the Novel Object Recognition (NOR) test and social interaction tests.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a facet of cognition often impaired in schizophrenia.

-

Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.

-

Objects: Two sets of identical objects are used (e.g., small plastic toys, metal blocks). The objects should be heavy enough that the mice cannot displace them and should not have any innate rewarding or aversive properties.

-

Procedure:

-

Habituation: On the first day, each mouse is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.

-

Training (Familiarization) Phase: On the second day, two identical objects are placed in opposite corners of the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 10 minutes).

-

Retention Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 hour).

-

Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The time spent exploring each object (sniffing or touching with the nose) is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

In Vitro Electrophysiology: Long-Term Depression (LTD)

This technique is used to assess the effect of this compound on synaptic plasticity in brain slices.

-

Slice Preparation:

-

Mice are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Coronal slices (e.g., 300-400 µm thick) containing the prefrontal cortex (PFC) or hippocampus are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature.

-

Field excitatory postsynaptic potentials (fEPSPs) are evoked by stimulating afferent fibers with a bipolar electrode and recorded in the appropriate cortical layer or hippocampal region with a glass microelectrode filled with aCSF.

-

A stable baseline of synaptic transmission is established for at least 20-30 minutes.

-

-

LTD Induction and Drug Application:

-

To induce muscarinic long-term depression (mLTD), a muscarinic receptor agonist such as carbachol (CCh) is bath-applied at a sub-threshold concentration that does not induce LTD on its own.

-

This compound is then co-applied with the sub-threshold concentration of CCh to assess its ability to potentiate mLTD.

-

fEPSPs are recorded for at least 60 minutes post-drug application to monitor the induction and maintenance of LTD.

-

-

Data Analysis: The slope of the fEPSP is measured and normalized to the baseline period. A significant and sustained reduction in the fEPSP slope following drug application is indicative of LTD.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the M1 receptor signaling pathway and the experimental workflows described above.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: Novel Object Recognition Experimental Workflow.

Caption: In Vitro Electrophysiology (LTD) Workflow.

References

- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of VU0453595 in Potentiating Muscarinic Long-Term Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of VU0453595, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, on muscarinic long-term depression (mLTD). The document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in neuroscience research and drug development.

Core Findings: this compound Potentiates M1 Receptor-Mediated LTD

This compound has been identified as a systemically active M1 PAM that enhances the response of the M1 receptor to the endogenous neurotransmitter acetylcholine or to cholinergic agonists.[1][2] In the context of synaptic plasticity, this compound has been shown to potentiate mLTD in the prefrontal cortex (PFC), a form of synaptic depression crucial for cognitive function.[1][2] This potentiation is strictly dependent on the M1 receptor, as the effect is absent in M1-knockout mice.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological studies investigating the effect of this compound on mLTD in the mouse prefrontal cortex.

| Condition | Drug Concentration(s) | Change in field Excitatory Postsynaptic Potential (fEPSP) Slope (% of Baseline) | Paired-Pulse Ratio (PPR) | Key Finding |

| Control (Subthreshold CCh) | Carbachol (CCh) 10 µM | 93.9 ± 2.0% | No significant change | A subthreshold concentration of the muscarinic agonist carbachol alone does not induce significant LTD. |

| This compound + Subthreshold CCh | This compound 10 µM + CCh 10 µM | 66.6 ± 6.5% | Significant increase | This compound potentiates the effect of a subthreshold concentration of CCh to induce robust LTD. |

| This compound Alone | This compound 10 µM | 96.3 ± 4.2% | Not reported | This compound by itself does not induce LTD, highlighting its modulatory role. |

| This compound + Subthreshold CCh in M1-KO Mice | This compound 10 µM + CCh 10 µM | 95.6 ± 2.4% | No significant change | The potentiating effect of this compound on mLTD is entirely dependent on the presence of the M1 receptor. |

Experimental Protocols

The following is a detailed methodology for inducing and recording mLTD in acute brain slices of the prefrontal cortex, based on the protocols described in the cited literature.

Acute Brain Slice Preparation

-

Animals: Male C57BL/6J mice (8-12 weeks old) are used. M1 receptor knockout mice are used for control experiments.

-

Anesthesia and Perfusion: Mice are anesthetized with isoflurane and transcardially perfused with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.3 MgCl2, and 2.5 CaCl2.

-

Slicing: The brain is rapidly removed and placed in ice-cold aCSF. Coronal slices (300-400 µm thick) containing the PFC are prepared using a vibratome.

-

Recovery: Slices are allowed to recover in a submerged chamber containing oxygenated aCSF at 32°C for at least 1 hour before recordings commence.

Electrophysiological Recordings

-

Recording Setup: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

-

Field Potential Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded from layer V of the PFC using a glass microelectrode filled with aCSF.

-

Stimulation: A bipolar stimulating electrode is placed in layer II/III of the PFC to evoke synaptic responses.

-

Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20-30 minutes with stimulation every 30 seconds.

Induction of Muscarinic Long-Term Depression (mLTD)

-

Drug Application:

-

A subthreshold concentration of carbachol (10 µM) is applied to the bath for 10 minutes.

-

To test the effect of this compound, the compound (10 µM) is pre-applied for 10 minutes before the co-application with carbachol for another 10 minutes.

-

-

Post-Induction Recording: Following the drug application, the slices are washed with standard aCSF, and the fEPSP slope is monitored for at least 60 minutes to assess the induction and maintenance of LTD.

Signaling Pathways and Visualization

The induction of mLTD is initiated by the activation of the M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor. The positive allosteric modulator this compound enhances the receptor's response to an agonist like acetylcholine or carbachol, leading to a more robust downstream signaling cascade that results in long-term depression of synaptic strength.

M1 Receptor-Mediated LTD Signaling Pathway

References

- 1. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further optimization of the M1 PAM this compound: Discovery of novel heterobicyclic core motifs with improved CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of VU0453595 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of VU0453595, a selective M1 positive allosteric modulator (PAM), in mouse models. The protocols outlined below are based on established methodologies from peer-reviewed research.

Data Presentation

Table 1: In Vivo Administration Parameters for this compound in Mice

| Parameter | Details |

| Animal Model | Male C57BL6/J mice (8-9 weeks old) |

| Dosage Range | 1, 3, or 10 mg/kg for behavioral studies |

| Up to 100 mg/kg for safety and adverse effect assessment | |

| Route of Administration | Intraperitoneal (i.p.) |

| Administration Volume | 10 mL/kg |

| Pre-treatment Time | 30 minutes before behavioral testing |

Table 2: Recommended Formulations for In Vivo Administration

| Formulation | Composition | Solubility |

| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |

| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |

| Protocol 3 | 10% Tween 80 in water | Not specified |

Signaling Pathway of this compound

This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). It does not activate the receptor directly but potentiates the effect of the endogenous agonist, acetylcholine (ACh). This modulation enhances downstream signaling cascades typically associated with M1 receptor activation.

Caption: Signaling pathway of this compound as an M1 PAM.

Experimental Protocols

The following are detailed protocols for behavioral assays commonly used to assess the efficacy of this compound in mice.

In Vivo Administration Workflow

This diagram illustrates the general workflow for administering this compound to mice before behavioral testing.

Caption: General workflow for this compound administration.

Social Interaction Test Protocol

This test assesses social affiliation and social novelty preference in mice.

Apparatus: A three-chambered box with removable partitions.

Procedure:

-

Habituation (Day 1):

-

Place the subject mouse in the central chamber and allow it to explore all three chambers for 10 minutes.

-

-

Sociability Test (Day 2, Session 1):

-

Place an unfamiliar "stranger" mouse (Stranger 1) in a wire cup in one of the side chambers.

-

Place an empty wire cup in the opposite side chamber.

-

Place the subject mouse in the central chamber and allow it to explore all three chambers for 10 minutes.

-

Record the time spent in each chamber and the time spent sniffing each wire cup.

-

-

Social Novelty Preference Test (Day 2, Session 2):

-

Immediately following the sociability test, place a new unfamiliar mouse (Stranger 2) in the previously empty wire cup.

-

The subject mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2).

-

Allow the subject mouse to explore for 10 minutes.

-

Record the time spent sniffing each wire cup.

-

Data Analysis:

-

Sociability Index: (Time with Stranger 1) / (Time with Stranger 1 + Time with Empty Cup)

-

Social Novelty Preference Index: (Time with Stranger 2) / (Time with Stranger 2 + Time with Stranger 1)

Novel Object Recognition (NOR) Test Protocol

This test evaluates recognition memory in mice.

Apparatus: An open-field arena.

Procedure:

-

Habituation (Day 1):

-

Allow each mouse to explore the empty open-field arena for 5-10 minutes.

-

-

Training/Familiarization Phase (Day 2, T1):

-

Place two identical objects in the arena.

-

Place the mouse in the arena and allow it to explore the objects for 10 minutes.

-

Return the mouse to its home cage.

-

-

Testing Phase (Day 2, T2):

-

After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object.

-

Place the mouse back in the arena and allow it to explore for 5-10 minutes.

-

Record the time spent exploring the familiar object and the novel object. Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.

-

Data Analysis:

-

Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

-

A positive discrimination index indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Application Notes and Protocols: Cell-Based Assay for Testing VU0453595 Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0453595 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] Unlike orthosteric agonists, which directly activate the receptor, PAMs bind to a distinct allosteric site, modulating the receptor's response to the endogenous ligand, acetylcholine (ACh). A key characteristic of this compound is its lack of intrinsic agonist activity, meaning it does not activate the M1 receptor in the absence of ACh.[1][3] This property is advantageous as it may reduce the risk of over-activating the receptor, a phenomenon linked to adverse effects observed with M1 ago-PAMs.[1] The M1 receptor, a Gq-coupled receptor, is a promising therapeutic target for cognitive deficits associated with Alzheimer's disease and schizophrenia. This application note provides a detailed protocol for a cell-based calcium mobilization assay to determine the efficacy of this compound as an M1 PAM.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by acetylcholine initiates a signaling cascade through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes.

Data Presentation

The efficacy of this compound is determined by its ability to potentiate the M1 receptor's response to an EC20 concentration of acetylcholine. The following table summarizes the quantitative data for this compound in comparison to known M1 ago-PAMs, MK-7622 and PF-06764427, in a calcium mobilization assay using CHO cells stably expressing the M1 receptor.

| Compound | Assay Mode | EC50 (nM) | Reference |

| This compound | PAM (with ACh EC20) | 2140 | |

| Agonist (alone) | >10,000 (inactive) | ||

| MK-7622 | PAM (with ACh EC20) | 16 | |

| Agonist (alone) | 2930 | ||

| PF-06764427 | PAM (with ACh EC20) | 30 | |

| Agonist (alone) | 610 |

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed for a 96-well or 384-well plate format and utilizes a fluorescent calcium indicator dye (e.g., Fluo-8 AM or Fluo-4 AM).

Materials:

-

CHO-K1 cells stably expressing the human M1 muscarinic receptor.

-

Cell culture medium (e.g., Ham's F-12K with 10% FBS).

-

Black, clear-bottom 96-well or 384-well microplates.

-

This compound and other test compounds.

-

Acetylcholine (ACh).

-

Fluo-8 AM or Fluo-4 AM calcium indicator dye.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid (optional, to prevent dye leakage).

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

The day before the assay, seed the M1-expressing CHO cells into black, clear-bottom microplates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium for a 96-well plate (10,000 to 20,000 cells in 25 µL for a 384-well plate).

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-8, this typically involves dissolving the dye in DMSO and then diluting it in HBSS with HEPES.

-

Remove the culture medium from the cell plate.

-

Add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and other test compounds in HBSS with HEPES at a 2x or 5x final concentration in a separate compound plate.

-

To determine PAM activity, prepare a solution of acetylcholine at its EC20 concentration (predetermined for the specific cell line and assay conditions). The test compounds will be added in the presence of this ACh concentration.

-

To determine agonist activity, prepare the test compounds alone without acetylcholine.

-

-

Data Acquisition:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Use the instrument's automated injector to add the compound solutions to the cell plate.

-

Immediately begin recording the fluorescence intensity (typically Ex/Em = 490/525 nm for Fluo-8 and Fluo-4) every 1-2 seconds for at least 60-120 seconds.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each well.

-

For PAM activity, plot the peak response against the concentration of this compound in the presence of the ACh EC20.

-

For agonist activity, plot the peak response against the concentration of this compound alone.

-

Fit the data to a four-parameter logistic equation to determine the EC50 values.

-

Experimental Workflow

The following diagram illustrates the key steps in the cell-based calcium mobilization assay for assessing the efficacy of M1 PAMs.

References

- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electrophysiological Studies of VU0453595

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing electrophysiological techniques for characterizing the effects of VU0453595, a selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM). This compound is distinguished by its lack of direct agonist activity, a characteristic that correlates with a favorable safety profile by avoiding overactivation of the M1 receptor. These protocols are designed to enable researchers to investigate the potentiation of M1 receptor function by this compound in various experimental settings.

Signaling Pathways and Mechanism of Action

This compound enhances the response of the M1 muscarinic receptor to its endogenous ligand, acetylcholine (ACh). The M1 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation by ACh, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade leads to the modulation of various ion channels, resulting in increased neuronal excitability and synaptic plasticity. As a PAM, this compound binds to an allosteric site on the M1 receptor, increasing the affinity and/or efficacy of ACh, thereby amplifying the downstream signaling cascade.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound from key electrophysiological studies.

Table 1: In Vitro Electrophysiology - Brain Slice Recordings

| Parameter | Condition | Value | Reference |

| Muscarinic Long-Term Depression (mLTD) Potentiation | |||

| fEPSP Slope (% of baseline) | 10 µM Carbachol (CCh) alone | 93.9 ± 2.0% | [1][2] |

| fEPSP Slope (% of baseline) | 10 µM CCh + 10 µM this compound | 66.6 ± 6.5% | [1][2] |

| Paired-Pulse Ratio (PPR) | 10 µM CCh + 10 µM this compound | 134.1 ± 14.6% | [1] |

| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | |||

| sEPSC Frequency | 10 µM this compound alone | No significant change | |

| Field Excitatory Postsynaptic Potential (fEPSP) | |||

| fEPSP Slope | 10 µM this compound alone | No significant change | |

| Medium Spiny Neuron (MSN) Excitability | |||

| Excitability | 3 µM this compound | Transient increase |

Table 2: In Vivo Electrophysiology - Quantitative EEG (qEEG)

| Species | Dose (mg/kg) | Frequency Band | Effect on Power | Reference |

| Rat | 10 | Gamma | Increase | |

| 30 | Beta | Increase | ||

| 30 | Gamma | Increase | ||

| Young Mouse | 30 | 0.5-2 Hz (Delta) | Decrease | |

| 30 | 30-50 Hz (Gamma) | Increase | ||

| Aged Mouse | 10 & 30 | 40-50 Hz (Gamma) | Increase | |

| 30 | 0.5-2 Hz (Delta) | Decrease |

Experimental Protocols

Detailed methodologies for key electrophysiological experiments to study the effects of this compound are provided below.

Protocol 1: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons in Prefrontal Cortex Slices

This protocol is designed to assess the effects of this compound on the intrinsic properties and synaptic activity of pyramidal neurons.

1. Brain Slice Preparation:

-

Anesthetize a young adult mouse and perfuse transcardially with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.

-

Rapidly dissect the brain and prepare 300 µm coronal slices containing the prefrontal cortex (PFC) using a vibratome in ice-cold slicing solution.

-

Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Solutions:

-

Slicing Solution (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.

-

aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4, saturated with 95% O2 / 5% CO2.

-

Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

3. Recording Procedure:

-

Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at 2-3 mL/min at 30-32°C.

-

Visualize layer V pyramidal neurons in the PFC using infrared differential interference contrast (IR-DIC) microscopy.

-

Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with intracellular solution.

-

Establish a gigaseal (>1 GΩ) and obtain a whole-cell configuration.

-

For sEPSC recordings, hold the neuron in voltage-clamp at -70 mV.

-

Record a stable baseline for 5-10 minutes before bath-applying this compound at the desired concentration (e.g., 1-10 µM).

-

Analyze changes in sEPSC frequency and amplitude.

Protocol 2: Field Potential Recordings to Assess Potentiation of Muscarinic Long-Term Depression (mLTD)

This protocol is used to determine how this compound modulates synaptic plasticity in the PFC.

1. Slice Preparation and Solutions:

-

Prepare PFC slices as described in Protocol 1.

-

Use the same aCSF for recording.

2. Recording Procedure:

-

Place a slice in the recording chamber and perfuse with carbogenated aCSF.

-

Position a stimulating electrode in layer II/III and a recording electrode in layer V of the PFC to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver baseline stimuli every 30 seconds to evoke fEPSPs of 30-50% of the maximal response.

-

Record a stable baseline for at least 20 minutes.

-

To test for PAM effects, pre-incubate the slice with this compound (e.g., 10 µM) for 10-20 minutes.

-

Induce mLTD by bath-applying a sub-threshold concentration of a muscarinic agonist, such as carbachol (CCh, e.g., 10 µM), for 10 minutes in the continued presence of this compound.

-

Wash out the CCh and continue recording for at least 60 minutes to observe the change in fEPSP slope.

-

Analyze the magnitude of LTD by comparing the average fEPSP slope during the last 10 minutes of recording to the baseline.

Protocol 3: In Vivo Quantitative Electroencephalography (qEEG) Recording in Rodents

This protocol allows for the assessment of this compound's effects on brain network activity in awake, freely moving animals.

1. Surgical Implantation of Electrodes:

-

Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame.

-

Surgically implant EEG screw electrodes over the frontal cortex and a reference electrode over the cerebellum.

-

Implant EMG electrodes in the nuchal muscles to monitor muscle activity.

-

Secure the electrode assembly to the skull with dental cement.

-

Allow the animal to recover for at least one week.

2. Recording Procedure:

-

Habituate the animal to the recording chamber.

-

Connect the animal's headstage to a wireless transmitter to allow for free movement.

-

Record baseline EEG and EMG activity for a defined period (e.g., 1-2 hours).

-

Administer this compound via the desired route (e.g., intraperitoneal injection) at various doses (e.g., 1, 3, 10, 30 mg/kg).

-

Record EEG and EMG activity for several hours post-administration.

3. Data Analysis:

-

Score the recordings into different vigilance states (wake, NREM sleep, REM sleep).

-

Perform spectral analysis on artifact-free EEG epochs using a Fast Fourier Transform (FFT).

-

Calculate the power in different frequency bands (e.g., Delta: 0.5-4 Hz, Theta: 4-8 Hz, Alpha: 8-12 Hz, Beta: 12-30 Hz, Gamma: 30-80 Hz).

-

Compare the post-drug power spectra to the baseline to determine the effects of this compound.

References

Application Notes and Protocols for VU0453595 Stock Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VU0453595 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR)[1][2][3][4]. It is a valuable research tool for studying the role of the M1 receptor in various physiological processes, particularly in the context of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease[1]. As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. Notably, it lacks significant intrinsic agonist activity, which reduces the potential for over-activation of the M1 receptor and associated adverse effects. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value | Reference(s) |

| Molecular Weight | 322.34 g/mol | |

| Chemical Formula | C₁₈H₁₅FN₄O | |

| CAS Number | 1432436-13-9 | |

| Appearance | Off-white to light yellow solid powder | |

| Purity | >98% | |

| Solubility | Soluble in DMSO (up to 100 mg/mL or 310.23 mM) |

Experimental Protocols

In Vitro Stock Solution Preparation

For in vitro experiments, such as cell-based assays or electrophysiology, this compound is typically dissolved in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

Protocol:

-

Preparation: Before starting, ensure that the this compound powder and DMSO are at room temperature. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO, as the compound's solubility can be significantly affected by moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a chemical fume hood.

-

Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.22 mg of this compound in 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle heating may also be applied if precipitation occurs.

-

Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Long-term Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Stock Solution Preparation Table (for 1 mg of this compound):

| Target Concentration (mM) | Volume of DMSO to Add (mL) |

| 1 | 3.1023 |

| 5 | 0.6205 |

| 10 | 0.3102 |

| 50 | 0.0620 |

| 100 | 0.0310 |

In Vivo Formulation Preparation

For in vivo studies in animal models, a vehicle that is well-tolerated is required. Below are two common formulations for intraperitoneal (i.p.) or oral (p.o.) administration.

Formulation 1: DMSO/PEG300/Tween-80/Saline

This formulation is suitable for achieving a concentration of at least 2.5 mg/mL (7.76 mM).

Materials:

-

This compound

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

Protocol:

-

Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

-

Vehicle Preparation (per 1 mL): a. In a sterile tube, add 100 µL of the this compound DMSO stock. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Final Concentration: This procedure results in a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Administration: The solution should be prepared fresh on the day of the experiment.

Formulation 2: DMSO/SBE-β-CD in Saline

This formulation also provides a solubility of at least 2.5 mg/mL (7.76 mM).

Materials:

-

This compound

-

DMSO

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

Protocol:

-

Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

-

Vehicle Preparation (per 1 mL): a. Prepare a 20% SBE-β-CD solution in sterile saline. b. In a sterile tube, add 100 µL of the this compound DMSO stock. c. Add 900 µL of the 20% SBE-β-CD in saline solution.

-

Final Concentration: This yields a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).

-

Administration: Prepare fresh before use. Another study has also reported using 20% β-cyclodextrin as a vehicle for oral administration in rats.

Visualizations

Signaling Pathway of M1 Receptor and this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Further optimization of the M1 PAM this compound: Discovery of novel heterobicyclic core motifs with improved CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

Application Notes and Protocols: VU0453595 in Novel Object Recognition (NOR) Task in Rats

These application notes provide detailed protocols for utilizing VU0453595, a selective M1 positive allosteric modulator (PAM), in the novel object recognition (NOR) task in rats. This document is intended for researchers, scientists, and drug development professionals investigating cognitive enhancement.

Introduction

This compound is a selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) that enhances cognitive performance in rodents.[1] It is a valuable tool for studying the role of M1 receptors in learning and memory. The novel object recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents, particularly recognition memory.[2][3][4] This protocol outlines the administration of this compound in rats undergoing the NOR task.

Signaling Pathway of M1 Positive Allosteric Modulators (PAMs)

This compound acts as an M1 PAM, meaning it does not directly activate the M1 receptor but potentiates the effects of the endogenous neurotransmitter, acetylcholine (ACh).[1] This modulation enhances downstream signaling cascades associated with cognitive processes. M1 receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate various intracellular signaling pathways crucial for synaptic plasticity and memory formation.

M1 PAM Signaling Pathway

Quantitative Data Summary

The following table summarizes the effective dosages of this compound for enhancing performance in the novel object recognition task in rats.

| Compound | Dosage Range (i.p.) | Species | Key Findings | Reference |

| This compound | 3 - 30 mg/kg | Rat | Dose-dependently enhanced recognition memory. A minimum effective dose of 3 mg/kg was identified. |

Experimental Protocol: Novel Object Recognition (NOR) Task

This protocol is a standard procedure for the NOR task in rats and can be adapted for use with this compound.

-

Open field arena (e.g., 50 cm x 50 cm x 50 cm)

-

Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical cylinders). Objects should be heavy enough that the rats cannot move them.

-

This compound

-

Vehicle solution (e.g., 10% Tween 80 in sterile water)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Video recording and analysis software

Novel Object Recognition Experimental Workflow

Day 1: Habituation

-

Gently place each rat individually into the empty open-field arena.

-

Allow the rat to freely explore the arena for 5-10 minutes to acclimate to the environment.

-

After the habituation period, return the rat to its home cage.

-

Clean the arena thoroughly with 70% ethanol between each rat to eliminate olfactory cues.